molecular formula C17H18O2 B1666157 Benvitimod CAS No. 79338-84-4

Benvitimod

Numéro de catalogue B1666157
Numéro CAS: 79338-84-4
Poids moléculaire: 254.32 g/mol
Clé InChI: ZISJNXNHJRQYJO-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benvitimod, also known as Tapinarof, is an aryl hydrocarbon receptor immunomodulator . It is a metabolite, similar to resveratrol, produced by bacterial symbionts of entomopathogenic nematodes . It is efficacious and tolerable for use in patients with mild to severe psoriasis .


Synthesis Analysis

Benvitimod is synthesized from 3,5-dihydroxy-4-isopropylbenzoic acid as a raw material. The process involves sequential methylation, reduction, oxidation, condensation, decarboxylation, and demethylation to finally synthesize cis-benvitimod .


Molecular Structure Analysis

The molecular formula of Benvitimod is C17H18O2 . It is a small molecule with a molecular weight of 254.32 g/mol .


Chemical Reactions Analysis

Benvitimod is a product of an alternative ketosynthase-directed stilbenoid biosynthesis pathway . It is derived from the condensation of two β-ketoacyl thioesters .


Physical And Chemical Properties Analysis

Benvitimod is a white to very dark grey powder . It is soluble in DMSO at 2 mg/mL . It should be stored at -20°C .

Applications De Recherche Scientifique

Summary of the Application

Benvitimod is an aryl hydrocarbon receptor immunomodulator that has shown efficacy and tolerability in patients with mild to severe psoriasis . It affects key regulators of psoriasis, including proinflammatory markers and skin barrier proteins .

Methods of Application

Benvitimod is applied topically. In clinical trials, 0.5% or 1.0% Benvitimod was applied topically once or twice a day .

Atopic Dermatitis

Summary of the Application

Benvitimod has been shown to be effective for Atopic Dermatitis (AD), a common inflammatory skin condition . It upregulates CLDN4 and OCLN through the aryl hydrocarbon receptor/aryl hydrocarbon receptor nuclear translocator pathway .

Results or Outcomes

Benvitimod induced nuclear translocation of NRF2 and reduced production of ROS in keratinocytes, thus inhibiting IL-4e/IL-13einduced CLDN1 down-regulation .

Antibiotic

Summary of the Application

Benvitimod, also known as Tapinarof, is a naturally occurring compound found in bacterial symbionts of nematodes . It has been found to have antibiotic properties .

Safety And Hazards

Benvitimod is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Benvitimod .

Propriétés

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045262
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis.
Record name Tapinarof
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

3,5-Dihydroxy-4-isopropylstilbene

CAS RN

79338-84-4
Record name 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79338-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tapinarof [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tapinarof
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPINAROF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benvitimod
Reactant of Route 2
Reactant of Route 2
Benvitimod
Reactant of Route 3
Reactant of Route 3
Benvitimod
Reactant of Route 4
Reactant of Route 4
Benvitimod
Reactant of Route 5
Benvitimod
Reactant of Route 6
Reactant of Route 6
Benvitimod

Citations

For This Compound
160
Citations
M Ehsan, AU Rehman, F Athar, B Mustafa… - Dermatologic …, 2022 - Wiley Online Library
… Benvitimod is a topical drug that has recently been approved for mild … benvitimod 1.0% with a total of 1925 patients. Our meta-analysis demonstrated that more patients in the benvitimod …
Number of citations: 4 onlinelibrary.wiley.com
L Cai, GH Chen, QJ Lu, M Zheng, YZ Li… - Chinese Medical …, 2020 - mednexus.org
Background: Benvitimod cream, a novel synthetic small molecule, was effective in treating mild-to-moderate plaque psoriasis. We conducted a phase III clinical trial to assess the …
Number of citations: 27 mednexus.org
ST Lu, KA Kelly, SR Feldman - Expert Opinion on …, 2022 - Taylor & Francis
… Benvitimod may serve as a good alternative for psoriatic patients who desire a nonsteroidal topical option. The usefulness of benvitimod may be limited by prior authorizations that …
Number of citations: 2 www.tandfonline.com
L Chen, Y Wu, B Xiao, X Gao, Y Sun - Therapies, 2022 - Elsevier
… benvitimod group achieved PASI 90, PASI 75, PASI 50 and BSA reduction than placebo at Week 12. More patients in benvitimod … benvitimod at different concentrations and frequencies. …
Number of citations: 2 www.sciencedirect.com
Z Cai, Y Zeng, X Shi, X Zhang, H Zhu… - Journal of Dermatological …, 2023 - Elsevier
… This study aimed to determine whether benvitimod could reduce the excessive proliferation … We examined the inhibitory effect of benvitimod on MCM6-mediated proliferation of …
Number of citations: 3 www.sciencedirect.com
L Zhao, X Chen, L Cai, C Zhang… - Journal of clinical …, 2014 - Wiley Online Library
… and pharmacokinetics of benvitimod after topical administration in healthy subjects. … benvitimod could induce certain improvement in patients with plaque psoriasis and that benvitimod …
Number of citations: 24 onlinelibrary.wiley.com
LS Gold, DS Rubenstein, K Peist, P Jain… - Journal of the American …, 2021 - jaad.org
… Furthermore, the tapinarof and benvitimod formulations are being investigated in separate … used in the Chinese benvitimod 1% trial. 5 The pivotal tapinarof and benvitimod trials differ in …
Number of citations: 9 www.jaad.org
J Zhang, L Cai, M Zheng - Journal of the American Academy of …, 2022 - jaad.org
… of 1% benvitimod cream was superior … benvitimod group, which was significantly higher than that in calcipotriol group (38.5%; P \ .05). In the extension trial, treatment with 1% benvitimod …
Number of citations: 5 www.jaad.org
L Zhao, B Zhu, X Chen, G Chen, H Chen, Y Li… - … of Chromatography B, 2012 - Elsevier
… of benvitimod at m/z 253.1→211.0 was used for benvitimod … benvitimod and the IS were quite stable. This method is especially useful for the pharmacokinetic study of benvitimod…
Number of citations: 8 www.sciencedirect.com
YN Zang, J Dao-Li, L Cai, X Chen… - … Journal of Clinical …, 2016 - researchgate.net
… 69 days for 1.0% benvitimod cream, indicating that … benvitimod cream in patients with mild and moderate psoriasis vulgaris. This modeling approach may help choose 1.0% benvitimod …
Number of citations: 15 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.